4-ethoxy-3-fluoro-N-((6-(furan-3-yl)pyridin-3-yl)methyl)benzenesulfonamide
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Overview
Description
This would typically include the compound’s molecular formula, molecular weight, and possibly its structure.
Synthesis Analysis
This would involve a detailed explanation of how the compound is synthesized, including the starting materials, reaction conditions, and the sequence of chemical reactions.Molecular Structure Analysis
This could involve techniques such as X-ray crystallography or NMR spectroscopy to determine the compound’s molecular structure.Chemical Reactions Analysis
This would involve studying the chemical reactions that the compound undergoes, including its reactivity and the conditions under which it reacts.Physical And Chemical Properties Analysis
This would involve studying the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and stability.Scientific Research Applications
Synthesis and Chemical Transformations
- Research has focused on the rearrangement and synthesis of compounds with similar benzenesulfonamide structures. One study investigated the rearrangement of ethoxycarbonyl-substituted furans and indoles in the presence of benzenesulfonyl chloride in alkaline media, leading to the synthesis of carboxylic and pyrrole carboxylic acids through a Beckmann rearrangement process (Stankyavichus, Stankyavichene, & Terent’ev, 1999).
Anticancer Activity Evaluation
- Microwave-assisted synthesis of benzenesulfonohydrazide and benzenesulfonamide cyclic imide hybrid molecules has been explored, with subsequent evaluation for anticancer activity. This demonstrates the interest in developing novel compounds with potential biological activities, including targeting cancer cell lines (Kumar et al., 2015).
Photorearrangement Studies
- The base-induced photorearrangement of styrylfurans to methylnaphthalenes, including substituents like methoxy and fluoro, highlights the chemical interest in understanding and utilizing photoreactive processes for synthesizing complex aromatic compounds (Ho et al., 2011).
Quantum Chemical and Molecular Dynamics Simulation
- Quantum chemical and molecular dynamics simulation studies have been conducted to predict the inhibition efficiencies of derivatives on the corrosion of iron, showcasing the application of similar compounds in materials science and corrosion inhibition (Kaya et al., 2016).
Synthesis of New Derivatives for Biological Applications
- The synthesis of azole, pyrimidine, pyran, and benzo/naphtho(b)furan derivatives incorporating thiazolo(3,2-a)benzimidazole moiety points to the broad interest in creating diverse organic molecules for potential therapeutic use (Farag et al., 2011).
Safety And Hazards
This would involve studying the compound’s toxicity, flammability, and other hazards, as well as appropriate safety precautions when handling it.
Future Directions
This would involve discussing potential future research directions, such as new synthetic methods, applications, or investigations into its mechanism of action.
I hope this general information is helpful. If you have more specific questions or if there’s a different compound you’re interested in, feel free to ask!
properties
IUPAC Name |
4-ethoxy-3-fluoro-N-[[6-(furan-3-yl)pyridin-3-yl]methyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN2O4S/c1-2-25-18-6-4-15(9-16(18)19)26(22,23)21-11-13-3-5-17(20-10-13)14-7-8-24-12-14/h3-10,12,21H,2,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLOWLPYKMPZAHG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)NCC2=CN=C(C=C2)C3=COC=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-ethoxy-3-fluoro-N-((6-(furan-3-yl)pyridin-3-yl)methyl)benzenesulfonamide |
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